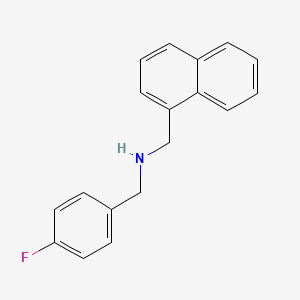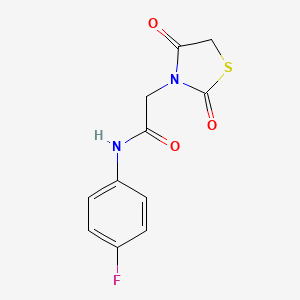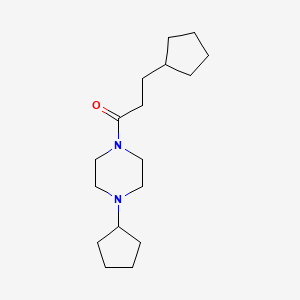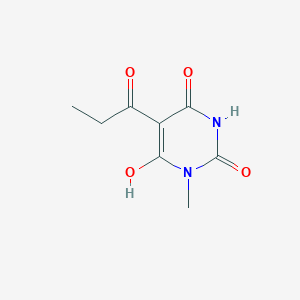![molecular formula C17H26N2S B12492823 1-Cyclopentyl-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B12492823.png)
1-Cyclopentyl-4-[4-(methylsulfanyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOPENTYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industrial applications
Preparation Methods
The synthesis of 1-CYCLOPENTYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE involves several steps, typically starting with the preparation of the piperazine core. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1-CYCLOPENTYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine nitrogen atoms.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents and conditions for these reactions include the use of palladium catalysts for coupling reactions and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-CYCLOPENTYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-CYCLOPENTYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-CYCLOPENTYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE can be compared with other piperazine derivatives such as:
1-Methyl-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine: Similar structure but with a methyl group instead of a cyclopentyl group.
1-Cyclopentyl-4-{[4-(methylsulfanyl)phenyl]carbamoyl}piperazin-1-ium: Contains a carbamoyl group instead of a methyl group.
The uniqueness of 1-CYCLOPENTYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H26N2S |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1-cyclopentyl-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H26N2S/c1-20-17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 |
InChI Key |
IGJFBXLPAGCGGP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-methyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12492740.png)
![3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492743.png)
![5-(2-Chloro-5-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12492748.png)
![N-[3-chloro-4-(propan-2-yloxy)benzyl]glycine](/img/structure/B12492755.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12492761.png)
![Methyl 3-(hexanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492764.png)
![N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide](/img/structure/B12492779.png)

![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12492787.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B12492794.png)


